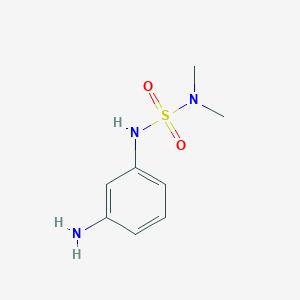

N'-(3-Aminophenyl)-N,N-dimethylsulfamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N’-(3-Aminophenyl)-N,N-dimethylsulfamide is an organic compound that belongs to the class of sulfamides It is characterized by the presence of an aminophenyl group attached to a dimethylsulfamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Aminophenyl)-N,N-dimethylsulfamide typically involves the reaction of 3-nitroaniline with dimethylsulfamide under reducing conditions. The nitro group is first reduced to an amino group, followed by the formation of the sulfamide linkage. Common reducing agents used in this process include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Industrial Production Methods

Industrial production of N’-(3-Aminophenyl)-N,N-dimethylsulfamide may involve large-scale reduction processes using continuous flow reactors to ensure efficient and consistent production. The choice of reducing agent and reaction conditions is optimized to maximize yield and purity while minimizing production costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

N’-(3-Aminophenyl)-N,N-dimethylsulfamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form secondary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of halogenated or nitrated aromatic compounds.

Aplicaciones Científicas De Investigación

N’-(3-Aminophenyl)-N,N-dimethylsulfamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of N’-(3-Aminophenyl)-N,N-dimethylsulfamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it can interact with cellular pathways, leading to various physiological effects.

Comparación Con Compuestos Similares

Similar Compounds

- N-(3-Aminophenyl)acetamide

- N-(3-Aminophenyl)benzamide

- N-(3-Aminophenyl)urea

Comparison

N’-(3-Aminophenyl)-N,N-dimethylsulfamide is unique due to the presence of the dimethylsulfamide moiety, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications in research and industry.

Actividad Biológica

N'-(3-Aminophenyl)-N,N-dimethylsulfamide, also known by its chemical formula C8H13N3O2S and CAS number 57947-00-9, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Weight : 215.27 g/mol

- Empirical Formula : C8H13N3O2S

- CAS Number : 57947-00-9

This compound functions primarily as a glutamate receptor modulator . Research indicates that compounds in this class can potentiate glutamate receptor function, which is pivotal in synaptic transmission and plasticity in the central nervous system. This modulation is particularly relevant for treating neurological disorders characterized by glutamate hypofunction, such as Alzheimer's disease and other cognitive impairments .

Biological Activity Overview

- Neuroprotective Effects :

-

Potential Therapeutic Applications :

- Psychiatric Disorders : The modulation of glutamate receptors may offer therapeutic benefits in conditions such as depression, schizophrenia, and attention deficit hyperactivity disorder (ADHD) .

- Neurodegenerative Diseases : Its ability to enhance synaptic transmission could be beneficial in managing diseases like Alzheimer's and Parkinson's disease .

- In Vitro Studies :

Table 1: Summary of Key Research Findings on this compound

| Study Reference | Model Used | Key Findings |

|---|---|---|

| Yamada & Tang (1993) | Animal Models | Demonstrated improvement in memory retention associated with AMPA receptor modulation. |

| Arai et al. (1996) | HEK293 Cells | Potentiation of GluR4B receptor activity confirmed, supporting neuroprotective potential. |

| Staubli et al. (1994) | Cognitive Tests | Showed enhanced learning abilities in animal models treated with related sulfonamides. |

Environmental Impact

Aside from its biological activity, this compound has been studied for its environmental persistence and mobility as a contaminant. Research indicates that it can leach into groundwater systems, raising concerns about its long-term ecological effects . Understanding its environmental behavior is crucial for assessing risks associated with its use in agricultural practices.

Propiedades

IUPAC Name |

1-amino-3-(dimethylsulfamoylamino)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2S/c1-11(2)14(12,13)10-8-5-3-4-7(9)6-8/h3-6,10H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFFBNNZWLMHDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)NC1=CC=CC(=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.